REACTION_CXSMILES
|
B.C1COCC1.[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][N:14]2[C:17](=O)[C:18]([F:21])([F:20])[F:19])=[CH:10][CH:9]=1>C1COCC1>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][N:14]2[CH2:17][C:18]([F:21])([F:19])[F:20])=[CH:10][CH:9]=1 |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for overnight (ca. 16 hours)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (25 mL) and ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with additional ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residues were purified on silica eluting with cyclohexane and ethyl acetate (0-100%)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCN(C2=C1)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |